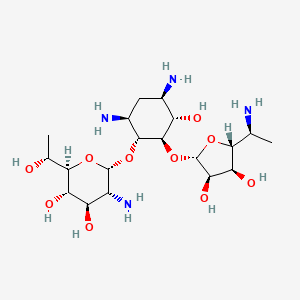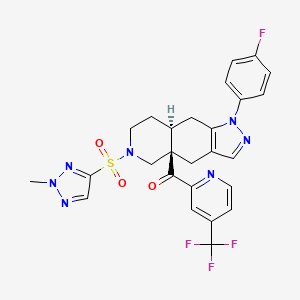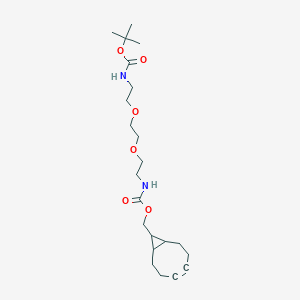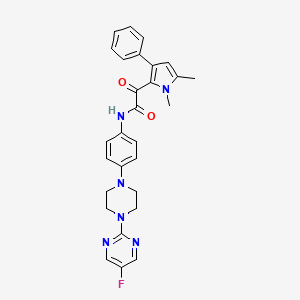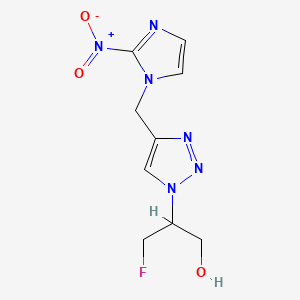
Flortanidazole
Übersicht
Beschreibung
Flortanidazole is a tumour hypoxia probe.
Wissenschaftliche Forschungsanwendungen
Imaging Tumor Hypoxia and Radiotherapy Effects Flortanidazole, specifically 18F-flortanidazole (18F-HX4), is used in micro positron emission tomography/computed tomography (PET/CT) for imaging tumor hypoxia and assessing the effects of radiotherapy in mice. The tracer uptake of 18F-HX4 is higher in hypoxic cells compared to oxygenated cells, making it a significant biomarker for tumor hypoxia. The studies also correlate the tracer uptake with hypoxia volume, survival time, and the expression of tumor biomarkers like hypoxia-inducible factor (HIF)-1α, glucose transporter (Glut-1), and Ki67, shedding light on the biological changes in tumors post-radiotherapy (Yu et al., 2019).
Prognostic and Predictive Biomarker in Cancer Treatment In a study involving non-small cell lung cancer xenografts, 18F-flortanidazole was evaluated as a prognostic and predictive imaging biomarker. The study explored the impact of metformin, a drug known to improve tumor oxygenation, on the tumor hypoxia imaged using 18F-flortanidazole PET. The results indicated that metformin could act as a radiosensitizer by augmenting tumor oxygenation. Baseline 18F-flortanidazole showed potential as a prognostic biomarker for treatment response, particularly in predicting metformin-specific treatment effects depending on the baseline tumor hypoxia (De Bruycker et al., 2018).
Eigenschaften
CAS-Nummer |
1070878-63-5 |
|---|---|
Produktname |
Flortanidazole |
Molekularformel |
C9H11FN6O3 |
Molekulargewicht |
270.2244 |
IUPAC-Name |
3-Fluoro-2-[4-[(2-nitroimidazol-1-yl)methyl]triazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H11FN6O3/c10-3-8(6-17)15-5-7(12-13-15)4-14-2-1-11-9(14)16(18)19/h1-2,5,8,17H,3-4,6H2 |
InChI-Schlüssel |
ZSSPATINHRVRTN-UHFFFAOYSA-N |
SMILES |
OCC(N1N=NC(CN2C=CN=C2[N+]([O-])=O)=C1)CF |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Flortanidazole |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


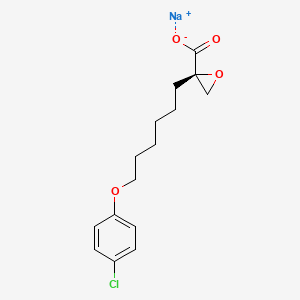
![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)
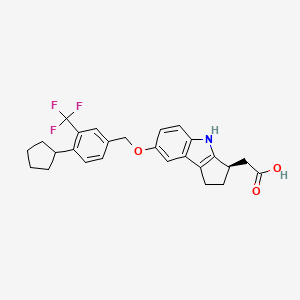
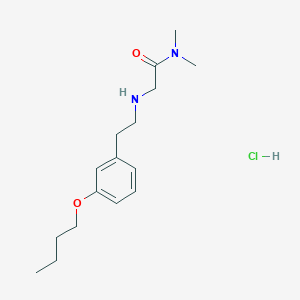
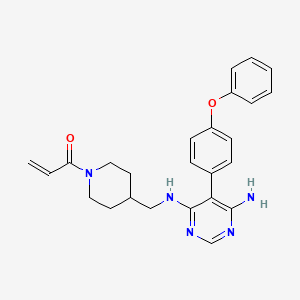
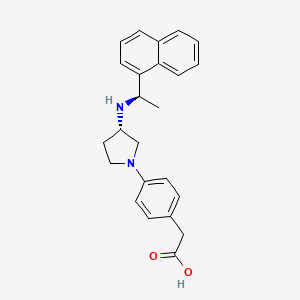
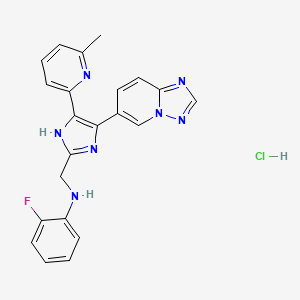
![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)
